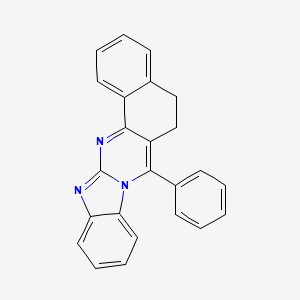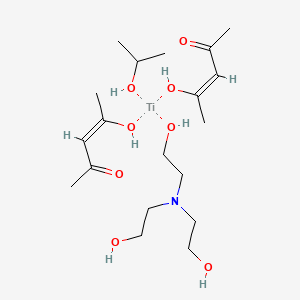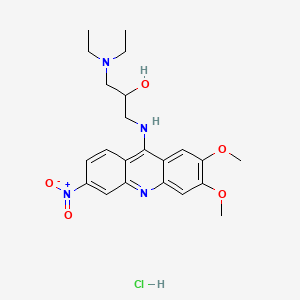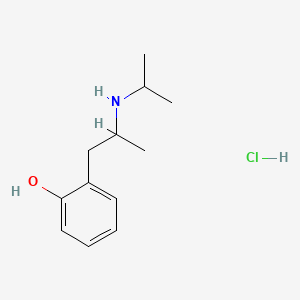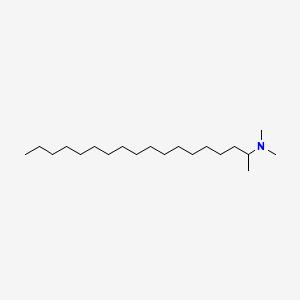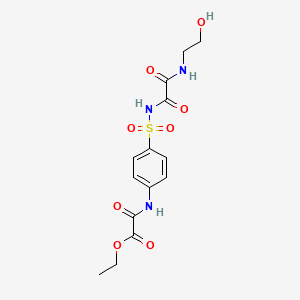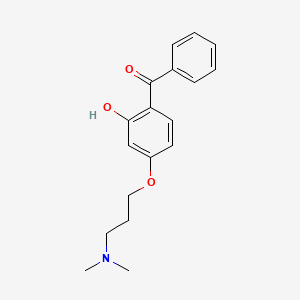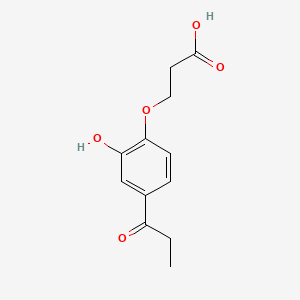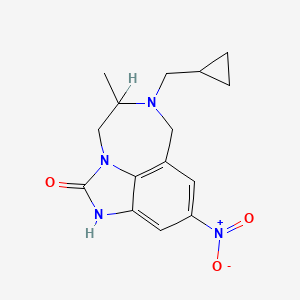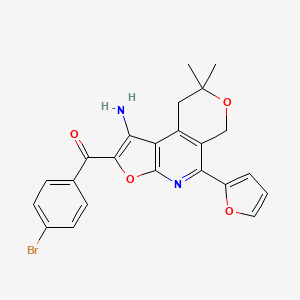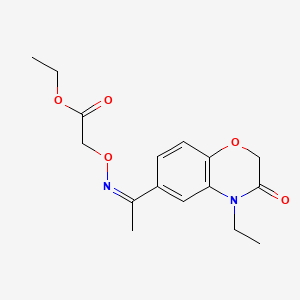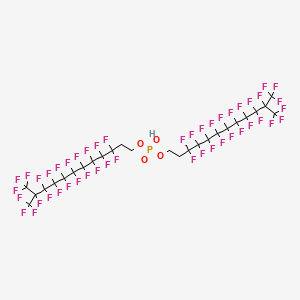
4-Hydroxy-3-methoxycathinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-methylcoumarin (4-Hmc) is a naturally occurring phenolic compound, a derivative of coumarin, found in a variety of plants, fungi, and bacteria . It is known for its anti-inflammatory and anti-tumor activities and is used as a flavoring agent, preservative, and antioxidant in the food industry .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions typically include heating the mixture under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-6-methylcoumarin often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
化学反应分析
Types of Reactions
4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted coumarins and hydroxylated derivatives, which have different biological activities and applications .
科学研究应用
4-Hydroxy-6-methylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Biology: Its anti-inflammatory and anti-tumor properties make it a subject of study in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used as a flavoring agent, preservative, and antioxidant in the food industry.
作用机制
The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and tumor growth. The compound can inhibit the activity of certain enzymes and proteins involved in these processes, leading to its anti-inflammatory and anti-tumor effects .
相似化合物的比较
4-Hydroxy-6-methylcoumarin can be compared with other similar compounds such as:
Coumarin: The parent compound, known for its fragrant properties.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
6-Methylcoumarin: A derivative with different biological activities.
The uniqueness of 4-Hydroxy-6-methylcoumarin lies in its specific combination of hydroxyl and methyl groups, which confer distinct biological activities and applications .
属性
CAS 编号 |
1571081-21-4 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-amino-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,11H2,1-2H3 |
InChI 键 |
YZHCPPSQDLPQQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


